molecular formula C20H25N3OS B5518280 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No. B5518280
M. Wt: 355.5 g/mol
InChI Key: UHMIJWYUVQDIQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to the compound , involves multi-step chemical reactions that typically start from basic chemical structures, incorporating various functional groups through reactions like condensation, cyclization, and Mannich’s reaction. For instance, Kumar et al. (2017) elaborated on the synthesis of novel derivatives involving piperazine, highlighting the importance of meticulous control over reaction conditions to achieve desired products with high specificity and yield (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed insights into the molecular framework and the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interaction with biological targets. The study by Rajkumar et al. (2014) is an example where spectral characterization was essential in confirming the structure of synthesized piperazine derivatives (R. Rajkumar et al., 2014).

Chemical Reactions and Properties

Piperazine compounds can undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, which are critical for the synthesis of complex molecules with potential biological activities. The versatility in chemical reactions allows for the structural modification of piperazine derivatives to enhance their biological efficacy, as explored in the works of Ahmed et al. (2017) (Aejaz Ahmed et al., 2017).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in drug formulation and delivery. For example, the study by Xia et al. (2015) discusses the physical properties of novel thiadiazole amide compounds containing piperazine, demonstrating the impact of molecular modifications on these characteristics (Z. Xia, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are crucial for the development of piperazine derivatives as pharmacologically active agents. These properties are determined by the functional groups present in the molecule and their electronic and spatial configuration. Research by Said et al. (2020) on microwave-assisted synthesis of piperazine compounds provides insights into the chemical properties and reactivity of these molecules (M. Said et al., 2020).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Kumar et al. (2017) described the design, synthesis, and pharmacological evaluation of novel derivatives related to piperazine, focusing on their antidepressant and antianxiety activities through behavioral tests in mice (Kumar et al., 2017).

Antidiabetic Properties

  • Research on piperazine derivatives has identified them as new antidiabetic compounds, with structure-activity relationship studies leading to the identification of potent antidiabetic agents based on improvements in glucose tolerance without side effects or hypoglycemic effects in rat models of diabetes (Gaëlle Le Bihan et al., 1999).

Anticancer Evaluation

  • Turov (2020) conducted an anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, demonstrating that compounds with a piperazine substituent showed significant anticancer activity across various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Turov, 2020).

Anti-inflammatory and Antimicrobial Activities

  • A study presented the synthesis, characterization, and evaluation of anti-inflammatory and antimicrobial activities of novel compounds containing the piperazine and thiazole units, showing significant activity in in-vitro and in-vivo models (Aejaz Ahmed et al., 2017).

Synthesis and Biological Activities of Novel Thiadiazole Amide Derivatives

  • Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, demonstrating inhibitory effects on bacterial strains, indicating their potential as antimicrobial agents (Z. Xia, 2015).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-15-21-18(14-25-15)13-22-8-10-23(11-9-22)20(24)12-17-7-6-16-4-2-3-5-19(16)17/h2-5,14,17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMIJWYUVQDIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)CC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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